molecular formula C11H14O4 B1599107 2-(3-Methoxyphenoxy)-2-methylpropanoic acid CAS No. 140239-94-7

2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Cat. No. B1599107
M. Wt: 210.23 g/mol
InChI Key: QJUAQHVOCKJYLS-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenoxy)acetic acid” is a compound with the CAS Number: 2088-24-6 and a molecular weight of 182.18 . It is a solid substance stored at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-(3-Methoxyphenoxy)-2-methylpropanoic acid” are not available, similar compounds such as peptides have been synthesized using Solid Phase Peptide Synthesis (SPPS) . In this method, the Fmoc protecting group from the resin can be removed using an organic base like 4-methylpiperidine .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Methoxyphenoxy)acetic acid” is 182.18 . It is a solid substance stored at room temperature . The molecular weight of “2-(3-Methoxyphenoxy)propanoic acid” is 196.20 g/mol .

Scientific Research Applications

Use in Chemical Synthesis

  • Field : Chemistry
  • Application : “2-(3-Methoxyphenoxy)acetic acid” is used in chemical synthesis .
  • Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results : The outcomes of the chemical synthesis were not specified in the sources I found .

Synthesis and Applications of m-Aryloxy Phenols

  • Field : Organic Chemistry
  • Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Method : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
  • Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Demethylation of Methoxy Phenols

  • Field : Organic Chemistry
  • Application : Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions. This property enables the efficient demethylation of methoxy phenols to m-aryloxy phenols .
  • Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results : The outcomes of the demethylation were not specified in the sources I found .

Use in Peptide Synthesis

  • Field : Biochemistry
  • Application : The Wang, Sasrin, 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB), and 2-chlorotritryl linkers can be used for the synthesis of free C-terminal peptide acids .
  • Method : Solid phase peptide synthesis (SPPS) has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .
  • Results : Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .

Synthesis of Xanthone Dicarboxylic Acids

  • Field : Organic Chemistry
  • Application : The title compound, 2-(3-methoxyphenoxy)benzoic acid is an important intermediate of xanthone dicarboxylic acids . Xanthone dicarboxylic acid, such as LY223982, has been found to inhibit the binding of LTB4 to receptors on intact human neutrophils .
  • Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results : The outcomes of the synthesis were not specified in the sources I found .

Synthesis of Free C-terminal Peptide Acids

  • Field : Biochemistry
  • Application : The Wang, Sasrin, 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB), and 2-chlorotritryl linkers can be used for the synthesis of free C-terminal peptide acids .
  • Method : The sasrin and the 2-Chlorotrityl chloride resin are appropriate for the synthesis of side-chain protected peptide fragments by being labile to dilute acids .
  • Results : The outcomes of the synthesis were not specified in the sources I found .

properties

IUPAC Name

2-(3-methoxyphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUAQHVOCKJYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396340
Record name 2-(3-methoxyphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenoxy)-2-methylpropanoic acid

CAS RN

140239-94-7
Record name 2-(3-methoxyphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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